molecular formula C10H20N+ B213138 Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- CAS No. 38235-68-6

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-

Cat. No.: B213138
CAS No.: 38235-68-6
M. Wt: 154.27 g/mol
InChI Key: SYJBFPCQIJQYNV-DJLDLDEBSA-O
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Description

Bicyclo[311]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- is a bicyclic amine compound with a unique structure that includes a bicyclo[311]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[3.1.1]heptane derivative.

    Functional Group Introduction: Introduction of the methanamine group at the 2-position of the bicyclo[3.1.1]heptane core.

    Dimethylation: The 6,6-dimethyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    Alkylation Reactions: To introduce the dimethyl groups.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, (1α,2α,5α)-: A similar compound with a methanol group instead of a methanamine group.

    Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-: A ketone derivative of the bicyclo[3.1.1]heptane core.

Uniqueness

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of Bicyclo[311]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBFPCQIJQYNV-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@H]([C@H]1C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38235-68-6
Record name (-)-cis-Myrtanylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

ANone: cis-Myrtanylamine has the molecular formula C10H19N and a molecular weight of 153.26 g/mol. Key spectroscopic data includes:

    A: The reaction of cis-Myrtanylamine with nitrous acid leads to a variety of rearranged products. This includes ring expansion to form bicyclo[4.1.1]octane and bicyclo[2.2.2]octane systems. [, ]. The latter involves an unusual ring expansion via a [, ] carbon shift, highlighting the unique reactivity of this molecule [].

    ANone: Yes, cis-Myrtanylamine serves as a versatile chiral starting material in organic synthesis.

    • Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed C(sp3)-H bond activation to form polycyclic azetidines and pyrrolidines, demonstrating its potential in constructing complex nitrogen-containing heterocycles []. This method has been successfully applied to synthesize tropane-class alkaloids [].
    • Chiral Ligand Synthesis: cis-Myrtanylamine has been used to synthesize chiral amidodithiophosphonate ligands, which can coordinate to gold(I) centers []. This highlights its potential in developing chiral catalysts.

    A: cis-Myrtanylamine serves as a chiral auxiliary in the development of chiral derivatizing reagents (CDRs) for enantiomeric separation []. These CDRs are used in High-Performance Liquid Chromatography (HPLC) to resolve enantiomers of pharmaceuticals like baclofen [].

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